REACTION_CXSMILES
|
[Mg].Br[CH:3]([CH3:5])[CH3:4].[Br:6][C:7]1[S:8][C:9]([Br:12])=[CH:10][CH:11]=1.Cl.[CH2:14]1[CH2:18]OC[CH2:15]1>>[Br:6][C:7]1[S:8][C:9]([Br:12])=[CH:10][C:11]=1[CH2:4][CH2:3][CH2:5][CH2:15][CH2:14][CH3:18]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
solution
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1,2-bis{diphenylphosphinopropane)dichloronickel (II)
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
CUSTOM
|
Details
|
The solution is transferred, via cannula, to a new reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction refluxed for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
precipitated into methanol
|
Type
|
FILTRATION
|
Details
|
The resulting polymer is filtered
|
Type
|
WASH
|
Details
|
washed with additional methanol (soxhlet) and heptane (soxhlet)
|
Type
|
DISSOLUTION
|
Details
|
The resulting polymer is dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
precipitated into methanol
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=CC1CCCCCC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.5 mmol | |
AMOUNT: MASS | 4.41 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].Br[CH:3]([CH3:5])[CH3:4].[Br:6][C:7]1[S:8][C:9]([Br:12])=[CH:10][CH:11]=1.Cl.[CH2:14]1[CH2:18]OC[CH2:15]1>>[Br:6][C:7]1[S:8][C:9]([Br:12])=[CH:10][C:11]=1[CH2:4][CH2:3][CH2:5][CH2:15][CH2:14][CH3:18]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
solution
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1,2-bis{diphenylphosphinopropane)dichloronickel (II)
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
CUSTOM
|
Details
|
The solution is transferred, via cannula, to a new reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction refluxed for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
precipitated into methanol
|
Type
|
FILTRATION
|
Details
|
The resulting polymer is filtered
|
Type
|
WASH
|
Details
|
washed with additional methanol (soxhlet) and heptane (soxhlet)
|
Type
|
DISSOLUTION
|
Details
|
The resulting polymer is dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
precipitated into methanol
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=CC1CCCCCC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.5 mmol | |
AMOUNT: MASS | 4.41 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |